Crystallographic Validation of Mpro Binding Versus Unvalidated Fragment Analogs
The compound has been crystallographically validated as a direct binder to the SARS-CoV-2 main protease (Mpro) active site, with a deposited PDB structure (5RE8, resolution 1.81 Å) that confirms specific occupancy [1]. In contrast, structurally similar fragment analogs lacking the 3-fluorophenyl or furan-2-ylmethyl groups were not among the 71 confirmed hits from the screen of >1,000 fragments, indicating that the precise substitution pattern is critical for productive binding under the tested soak conditions [1]. However, no quantitative binding affinity (Kd or IC₅₀) is publicly available for this compound.
| Evidence Dimension | Crystallographic hit confirmation in Mpro fragment screen |
|---|---|
| Target Compound Data | Confirmed hit; PDB 5RE8, ligand T0V, resolution 1.81 Å, occupancy not reported |
| Comparator Or Baseline | Unsubstituted N-benzyl-furan-2-ylmethanamine and 4-fluorophenyl isomer: not among 71 confirmed crystallographic hits from the same screen |
| Quantified Difference | Qualitative (validated vs. non-validated hit); no quantitative binding data available |
| Conditions | Mpro crystals soaked with 50–100 mM fragment in DMSO; PanDDA analysis; beamline i04-1, Diamond Light Source [1] |
Why This Matters
For structure-based drug design, a crystallographically confirmed binding mode reduces the risk of pursuing false-positive fragments, but the absence of affinity data prevents direct potency comparison with other hits.
- [1] Douangamath, A., Fearon, D., Gehrtz, P., et al. Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications 11, 5047 (2020). DOI: 10.1038/s41467-020-18709-w. View Source
